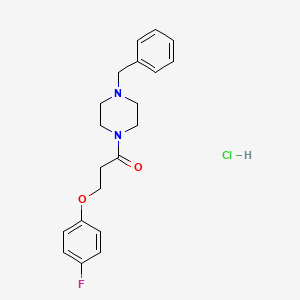

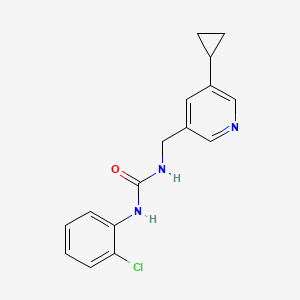

![molecular formula C14H14N2OS B2820975 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone CAS No. 2034379-63-8](/img/structure/B2820975.png)

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis of Bicyclic β-Lactams

A study by Mollet et al. (2012) details the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, demonstrating the utility of these compounds as intermediates in the synthesis of more complex molecules potentially useful in drug design. The process involves a series of reactions starting from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones to produce bicyclic β-lactams, highlighting the versatility of bicyclic structures in synthetic chemistry (Mollet, D’hooghe, & Kimpe, 2012).

Antibacterial Applications

Research on CP-45,899, a β-lactamase inhibitor, by English et al. (1978) illustrates the potential of bicyclic compounds in extending the antibacterial spectrum of β-lactams. CP-45,899 significantly enhances the efficacy of ampicillin against resistant bacteria, showcasing the importance of such inhibitors in combating antibiotic resistance (English, Retsema, Girard, Lynch, & Barth, 1978).

Advanced Building Blocks for Drug Discovery

Druzhenko et al. (2018) described the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery. This method facilitates the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, pointing towards innovative pathways in the synthesis of novel drug candidates with enhanced stability and specificity (Druzhenko et al., 2018).

Synthesis of Novel Derivatives

The synthesis of novel(2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline by Yuan Zhe-dong (2013) indicates the ongoing interest in exploring the chemical space around bicyclic β-lactams for potential therapeutic applications. These derivatives were synthesized through a series of reactions, including N-alkylation and esterification, underscoring the synthetic flexibility of bicyclic compounds (Yuan Zhe-dong, 2013).

Propiedades

IUPAC Name |

1H-indol-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14(16-7-12-6-11(16)8-18-12)10-1-2-13-9(5-10)3-4-15-13/h1-5,11-12,15H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHKSXKFGKZGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)

![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)

![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)

![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)

amine hydrochloride](/img/structure/B2820906.png)